molecular formula C28H28N2O4S B2813328 2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 902584-84-3

2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2813328
CAS RN: 902584-84-3
M. Wt: 488.6
InChI Key: AYXDQKONTFSMRD-UHFFFAOYSA-N
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Description

2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as ETQA and belongs to the class of quinoline-based compounds. In

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Quinazoline derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, novel quinazolinyl acetamides have been investigated and showed potent analgesic and anti-inflammatory activities, with some compounds exhibiting higher potency compared to standard drugs like diclofenac sodium. These compounds have also demonstrated mild ulcerogenic potential, suggesting a potentially safer profile compared to traditional NSAIDs like aspirin (Alagarsamy et al., 2015).

Antimicrobial Activities

Another area of application for these compounds is in antimicrobial activities. Research on 6-bromoquinazolinone derivatives, for instance, has highlighted their importance in pharmacology due to their anti-inflammatory, analgesic, and anti-bacterial activities. Synthesis of these derivatives has led to the discovery of compounds with significant pharmacological activities, showcasing their potential as antibacterial agents (Rajveer et al., 2010).

Synthesis and Characterization

The synthesis and characterization of novel unsymmetrical quinazolinoyl-arylacetamidines have been carried out, focusing on their structural determination using various spectroscopic techniques. Such studies contribute to the understanding of the chemical behavior and reactivity of these compounds, providing insights into their potential applications in medicinal chemistry (Khan et al., 2010).

Antifungal Agents

Compounds with a quinazoline backbone have also been identified as potent antifungal agents. For instance, derivatives of 2-oxo-morpholin-3-yl-acetamide have shown fungicidal activity against Candida and Aspergillus species. Such findings indicate the versatility of quinazoline derivatives in addressing various fungal infections, further underscoring their significance in pharmaceutical research (Bardiot et al., 2015).

properties

IUPAC Name

2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-4-20-8-11-22(12-9-20)29-27(31)18-30-17-26(35(33,34)23-13-6-19(3)7-14-23)28(32)24-16-21(5-2)10-15-25(24)30/h6-17H,4-5,18H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXDQKONTFSMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

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